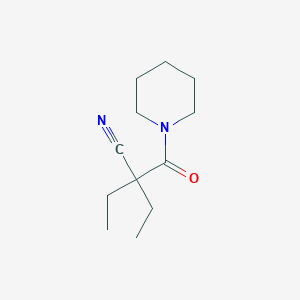
2-Ethyl-2-(1-piperidinylcarbonyl)butanenitrile
Cat. No. B8618809
M. Wt: 208.30 g/mol
InChI Key: KGKLDBGMXPJRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07491718B2
Procedure details


The compound was synthesized from 1-cyanoacetylpiperidine (1.52 g, 10 mmol), bromoethane (3.73 mL, 50 mmol) and 1.6M n-butyllithium in hexane (13.75 mL, 22 mmol) in 40 mL of THF according to the method described in Example 393A to give 0.92 g. MS (ESI(+)) m/e 209 (M+H)+; 226 (M+NH4)+; 1H NMR (300 MHz, DMSO-d6) δ 3.44-3.67 (m, 4H), 2.00-2.10 (m, 2H), 1.79-1.86 (m, 2H), 1.43-1.70 (m, 6H), 1.03-1.07 (m, 6H).





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][N:4]([C:7]([CH2:9][C:10]#[N:11])=[O:8])[CH2:3][CH2:2]1.Br[CH2:13][CH3:14].[CH2:15]([Li])[CH2:16]CC.CCCCCC>C1COCC1>[CH2:15]([C:9]([C:7]([N:4]1[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1)=[O:8])([CH2:13][CH3:14])[C:10]#[N:11])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCN(CC1)C(=O)CC#N
|
|
Name
|
|
|
Quantity
|
3.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
13.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 0.92 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C(C#N)(CC)C(=O)N1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
